molecular formula C27H48O5 B12563942 Cholestane-3,6,15,16,26-pentol, (3b,5b,6b,15a,16b,25S)- CAS No. 165815-75-8

Cholestane-3,6,15,16,26-pentol, (3b,5b,6b,15a,16b,25S)-

Cat. No.: B12563942
CAS No.: 165815-75-8
M. Wt: 452.7 g/mol
InChI Key: LOHYQIICSUGJLE-LUJQLSOCSA-N
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Description

Cholestane-3,6,15,16,26-pentol, (3b,5b,6b,15a,16b,25S)- is a complex organic compound with the molecular formula C27H48O5. It is a derivative of cholestane, a saturated tetracyclic triterpene. This compound is characterized by the presence of five hydroxyl groups attached to the cholestane backbone at positions 3, 6, 15, 16, and 26. Cholestane derivatives are often studied for their biological and chemical properties, making them significant in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholestane-3,6,15,16,26-pentol typically involves multi-step organic reactions starting from cholesterol or other cholestane derivatives. The hydroxylation at specific positions can be achieved using selective oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of Cholestane-3,6,15,16,26-pentol is less common due to the complexity of its synthesis. advancements in organic synthesis techniques and the availability of sophisticated catalysts have made it possible to produce this compound on a larger scale. The use of biocatalysts and enzyme-mediated reactions is also being explored to achieve more efficient and environmentally friendly production methods .

Chemical Reactions Analysis

Types of Reactions

Cholestane-3,6,15,16,26-pentol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cholestane-3,6,15,16,26-pentol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cholestane-3,6,15,16,26-pentol involves its interaction with cellular membranes and enzymes. The hydroxyl groups allow it to form hydrogen bonds with membrane lipids and proteins, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The specific arrangement of these hydroxyl groups allows for unique interactions with biological molecules and makes it a valuable compound for research in various fields .

Properties

CAS No.

165815-75-8

Molecular Formula

C27H48O5

Molecular Weight

452.7 g/mol

IUPAC Name

(3S,5R,6R,8R,9S,10R,13R,14S,15R,16R,17R)-17-[(2R,6S)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6,15,16-tetrol

InChI

InChI=1S/C27H48O5/c1-15(14-28)6-5-7-16(2)22-24(31)25(32)23-18-13-21(30)20-12-17(29)8-10-26(20,3)19(18)9-11-27(22,23)4/h15-25,28-32H,5-14H2,1-4H3/t15-,16+,17-,18+,19-,20-,21+,22-,23+,24+,25+,26+,27+/m0/s1

InChI Key

LOHYQIICSUGJLE-LUJQLSOCSA-N

Isomeric SMILES

C[C@@H](CCC[C@@H](C)[C@H]1[C@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)O)O)CO

Canonical SMILES

CC(CCCC(C)C1C(C(C2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C)O)O)CO

Origin of Product

United States

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